molecular formula C13H17NO3 B7673409 1-(2,3-Dimethoxybenzoyl)pyrrolidine

1-(2,3-Dimethoxybenzoyl)pyrrolidine

Cat. No.: B7673409
M. Wt: 235.28 g/mol
InChI Key: NPILKNNMZRNYBJ-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxybenzoyl)pyrrolidine is a chemical compound that features a pyrrolidine ring bonded to a 2,3-dimethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxybenzoyl)pyrrolidine typically involves the acylation of pyrrolidine with 2,3-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures.
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxybenzoyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2,3-dimethoxybenzoic acid or 2,3-dimethoxybenzaldehyde.

    Reduction: Formation of 1-(2,3-dimethoxybenzyl)pyrrolidine.

    Substitution: Formation of various substituted benzoyl pyrrolidines depending on the nucleophile used.

Scientific Research Applications

1-(2,3-Dimethoxybenzoyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxybenzoyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The methoxy groups and the pyrrolidine ring can contribute to its binding affinity and specificity towards molecular targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethoxybenzyl)pyrrolidine: Similar structure but with a benzyl group instead of a benzoyl group.

    1-(2,3-Dimethoxyphenyl)pyrrolidine: Similar structure but with a phenyl group instead of a benzoyl group.

    1-(2,3-Dimethoxyacetyl)pyrrolidine: Similar structure but with an acetyl group instead of a benzoyl group.

Uniqueness

1-(2,3-Dimethoxybenzoyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the 2,3-dimethoxybenzoyl group. This combination imparts specific chemical and biological properties that may not be present in similar compounds. The methoxy groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-11-7-5-6-10(12(11)17-2)13(15)14-8-3-4-9-14/h5-7H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPILKNNMZRNYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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